3-Hydroxyxanthine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyxanthine hydrate is a derivative of xanthine, a purine base found in most body tissues and fluids It is a crystalline compound that incorporates water molecules into its structure, forming a hydrate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyxanthine hydrate typically involves the hydroxylation of xanthine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reagents, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyxanthine hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to xanthine or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,7-dihydroxyxanthine, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-Hydroxyxanthine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxyxanthine hydrate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, such as xanthine oxidase. By inhibiting these enzymes, it can modulate the levels of uric acid and other metabolites, potentially offering therapeutic benefits.
Comparison with Similar Compounds
Xanthine: The parent compound, which lacks the hydroxyl group.
7-Hydroxyxanthine: Another hydroxylated derivative with different properties.
Caffeine: A methylated xanthine derivative with stimulant effects.
Uniqueness: 3-Hydroxyxanthine hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
64038-49-9 |
---|---|
Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3-hydroxy-7H-purine-2,6-dione;hydrate |
InChI |
InChI=1S/C5H4N4O3.H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;/h1,12H,(H,6,7)(H,8,10,11);1H2 |
InChI Key |
BGQLASDHWPLTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O |
Related CAS |
13479-29-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.